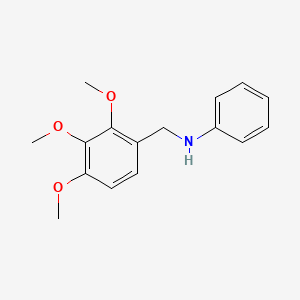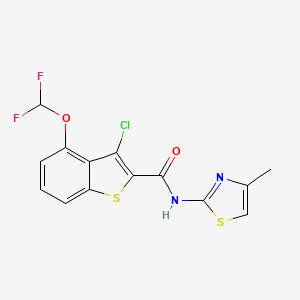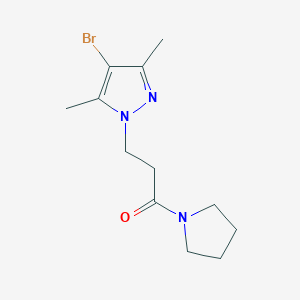![molecular formula C27H21N3O4S B10957654 2-(furan-2-yl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)quinoline-4-carboxamide](/img/structure/B10957654.png)
2-(furan-2-yl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-FURYL)-N-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a quinolinecarboxamide core, which is often associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-FURYL)-N-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinolinecarboxamide core, followed by the introduction of the furan and sulfonylamino groups. Common reagents used in these reactions include furan derivatives, sulfonyl chlorides, and amines. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-FURYL)-N-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include furanones, dihydroquinoline derivatives, and various substituted quinolinecarboxamides .
Scientific Research Applications
2-(2-FURYL)-N-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-FURYL)-N-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This modulation can result in the inhibition of enzyme activity, alteration of signal transduction pathways, and changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate
- [(2-FURYLMETHYL)[(4-METHYLPHENYL)SULFONYL]AMINO]ACETIC ACID
Uniqueness
Compared to similar compounds, 2-(2-FURYL)-N-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}PHENYL)-4-QUINOLINECARBOXAMIDE stands out due to its unique combination of the furan, sulfonylamino, and quinolinecarboxamide moieties. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C27H21N3O4S |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-(furan-2-yl)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C27H21N3O4S/c1-18-8-14-21(15-9-18)35(32,33)30-20-12-10-19(11-13-20)28-27(31)23-17-25(26-7-4-16-34-26)29-24-6-3-2-5-22(23)24/h2-17,30H,1H3,(H,28,31) |
InChI Key |
VKGSSJPOFQCBKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10957578.png)
![N'~2~,N'~5~-bis[(E)-(5-nitrofuran-2-yl)methylidene]furan-2,5-dicarbohydrazide](/img/structure/B10957587.png)
![2-{[1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B10957596.png)

![3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10957620.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10957624.png)
![4-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10957631.png)
![N-(2-fluorobenzyl)-4-[(3-methoxyphenoxy)methyl]benzamide](/img/structure/B10957639.png)
![2-(4-chlorophenyl)-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10957645.png)

![4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B10957658.png)

![methyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10957668.png)
![2-{4-[(2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10957670.png)
